Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Description
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone is a bicyclic ketone featuring an azetidine (4-membered ring) and a substituted piperidine (6-membered ring) linked via a methanone bridge. Key structural elements include:
- Azetidin-3-yl group: A strained 4-membered amine ring, which may influence conformational rigidity and receptor interactions .
- 4-(Hydroxymethyl)-4-methylpiperidin-1-yl group: A piperidine ring with a hydroxymethyl and methyl substituent at the 4-position, enhancing hydrophilicity and steric bulk .
- Methanone bridge: A carbonyl group connecting the two heterocycles, enabling hydrogen bonding and electronic interactions.
Properties
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(8-14)2-4-13(5-3-11)10(15)9-6-12-7-9/h9,12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACJJVTMRMGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Amino derivative precursor : A 4-(hydroxymethyl)-4-methylpiperidin-1-yl amine or its salt.
- Epihalohydrin : Epichlorohydrin or epibromohydrin to form the azetidine ring.
- Acylating agent : Carbonyl-containing reagents such as acid chlorides or anhydrides to introduce the methanone group.
Reaction Conditions and Solvents
- Solvent : Inert solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile.
- Temperature : Generally ambient to moderate heating (20–80 °C), depending on the reactivity of the substrates.
- Catalysts/Base : Bases such as triethylamine or sodium hydride may be used to facilitate nucleophilic substitution and acylation.
Stepwise Procedure
Azetidine ring formation : The amino derivative is reacted with epichlorohydrin under inert conditions to yield the azetidin-3-yl intermediate. This involves nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by ring closure to form the azetidine ring.
Hydroxymethyl and methyl substitution : The piperidine ring is substituted at the 4-position with hydroxymethyl and methyl groups either prior to or after azetidine ring formation, depending on synthetic convenience.
Acylation to form methanone : The azetidine nitrogen is acylated with an appropriate acyl chloride or equivalent to form the methanone linkage, yielding the final compound.
Data Table: Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azetidine ring formation | Amino derivative + Epichlorohydrin | THF or DCM | 25–50 | 70–85 | Inert atmosphere, base present |
| Piperidine substitution | Hydroxymethylation and methylation agents | DMF or MeOH | 40–60 | 60–75 | Selective substitution at C-4 of piperidine |
| Acylation (methanone formation) | Acyl chloride + base (e.g., Et3N) | DCM or ACN | 0–25 | 80–90 | Controlled addition, low temperature |
Note: Yields are approximate and depend on reaction scale and purification methods.
Research Findings and Optimization
- Stereochemistry control : The stereochemical outcome at the azetidine and piperidine rings is critical for biological activity. Methods employing chiral auxiliaries or catalysts have been reported to favor specific stereoisomers.
- Purity and characterization : Advanced chromatographic techniques and spectroscopic analysis (NMR, MS, IR) are used to confirm the structure and purity of the synthesized compound.
- Scalability : The described methods are adaptable for scale-up in pharmaceutical manufacturing, with optimization of solvent use and reaction times to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative .
Scientific Research Applications
Scientific Research Applications
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry
The compound has been studied for its potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. In vitro studies indicate significant inhibitory activity, with related compounds showing IC50 values as low as 2.7 µM .
Biological Studies
It serves as a tool for studying enzyme mechanisms and biological pathways. Its ability to inhibit specific enzymes can provide insights into metabolic processes and disease mechanisms.
Material Science
The compound is being explored for developing new materials with enhanced properties, such as improved thermal stability and mechanical strength, making it valuable in industrial applications.
Case Studies
- Neurodegenerative Disease Research :
- Material Development :
- Research indicated that modifications to the azetidine-piperidine framework could lead to materials with enhanced mechanical properties suitable for industrial applications.
Mechanism of Action
The mechanism of action of azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of specific biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Structural Analogues by Ring Substitution
Key Observations :
- Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to lipophilic analogs like the trimethoxyphenyl derivative .
- Ring Strain : Azetidine’s 4-membered ring introduces strain, which may affect binding kinetics versus less-strained piperidine or pyrrolidine derivatives .
Physicochemical Properties
- pKa : The hydroxymethyl group in the target compound may exhibit a predicted pKa of ~10–11 (similar to ’s thiazole derivative), enabling pH-dependent solubility .
- LogP : Estimated LogP for the target is ~1.5 (hydrophilic), contrasting with the trimethoxyphenyl analog (LogP ~2.8) .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : The 4-methyl group on piperidine in the target compound may reduce off-target interactions compared to smaller substituents (e.g., ’s pyrrolidine derivative) .
- Hydrogen Bonding: The methanone bridge and hydroxymethyl group likely participate in hydrogen bonding with targets, akin to morpholinoethyl groups in cannabinoid receptor ligands () .
Biological Activity
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{20}N_{2}O_{2}
- Molecular Weight : 236.31 g/mol
1. Acetylcholinesterase Inhibition
One of the primary biological activities investigated for this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where they help increase acetylcholine levels in the brain.
Research Findings :
- In vitro studies have shown that azetidin derivatives exhibit significant AChE inhibitory activity. For example, a related compound demonstrated an IC50 value of 2.7 µM, indicating strong efficacy in inhibiting AChE activity .
2. CCR6 Receptor Modulation
The compound has also been studied for its role as a CCR6 receptor modulator . CCR6 is implicated in various inflammatory processes and has been targeted for therapeutic interventions in autoimmune diseases.
Case Study :
- A study highlighted that azetidin derivatives could effectively modulate CCR6 receptor activity, suggesting their potential use in treating conditions like multiple sclerosis and rheumatoid arthritis .
The mechanisms through which azetidin derivatives exert their biological effects involve:
- Molecular Docking Studies : Computational studies have elucidated how these compounds interact with target enzymes and receptors at the molecular level, providing insights into their binding affinities and specific interactions within active sites.
Data Summary
Q & A
Q. How can the synthesis of Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone be optimized for improved yield and purity?
Methodological Answer:
- Coupling Reagents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) or acetonitrile under inert conditions, as demonstrated in analogous piperidine-azetidine coupling reactions .
- Solvent Selection : Optimize solvent polarity (e.g., CHCl₃/MeOH or n-hexane/EtOAc) to enhance crystallinity and purity, as seen in yields ranging from 25% to 78% for structurally related compounds .
- Purification : Employ column chromatography with gradient elution (e.g., n-hexane to EtOAc) followed by recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆ to confirm regiochemistry and functional group integration. For example, azetidine and piperidine ring protons typically resonate at δ 3.2–4.5 ppm, while hydroxymethyl groups appear at δ 4.1–4.3 ppm .
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Retention times between 11–12 minutes and peak areas >95% indicate high purity .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% validate synthesis accuracy) .
Q. How should the compound’s stability be assessed under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with 60% relative humidity for 1–3 months. Monitor degradation via HPLC and NMR for ketone oxidation or hydroxymethyl dehydration .
- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents on the azetidine (e.g., fluorination) or piperidine rings (e.g., methyl/hydroxymethyl variations) to assess pharmacological impacts .
- In Vitro Assays : Use enzyme inhibition assays (e.g., monoacylglycerol lipase) or receptor binding studies (e.g., CB1 inverse agonism) with IC₅₀ determinations .
- Data Correlation : Compare activity trends with computational descriptors (e.g., LogP, polar surface area) to identify key pharmacophores .
Q. How can contradictions in NMR data arising from dynamic processes be resolved?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C to 60°C to identify coalescence temperatures for rotameric or ring-puckering equilibria .
- Decoupling Techniques : Use NOESY or ROESY to distinguish between axial/equatorial conformers in piperidine rings .
- Solvent Effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to stabilize specific conformations .
Q. What computational approaches model the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in active sites (e.g., CB1 receptors). Validate with MD simulations (GROMACS) over 100 ns to assess stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, correlating with experimental IC₅₀ values .
Q. How can discrepancies between theoretical and experimental elemental analysis data be addressed?
Methodological Answer:
Q. What crystallography methods are suitable for determining the compound’s 3D structure?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
